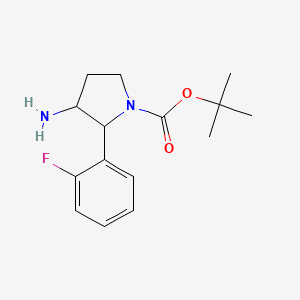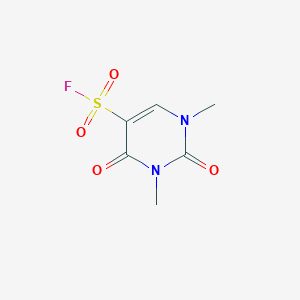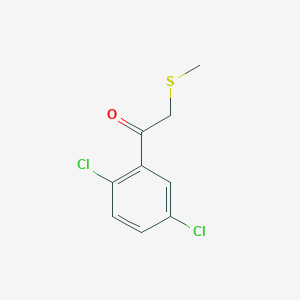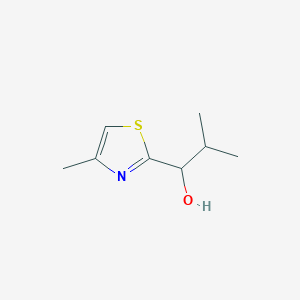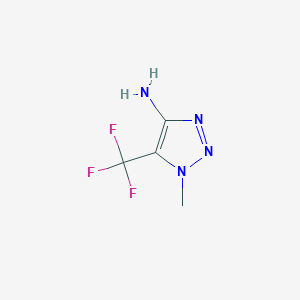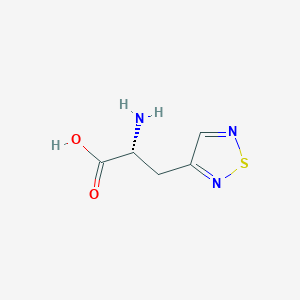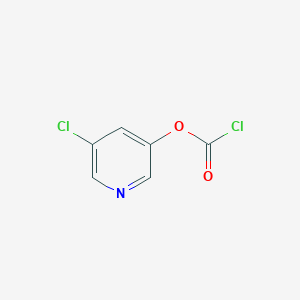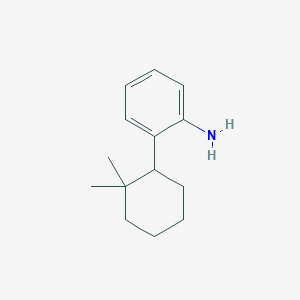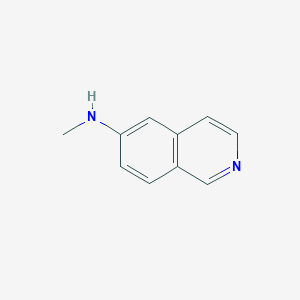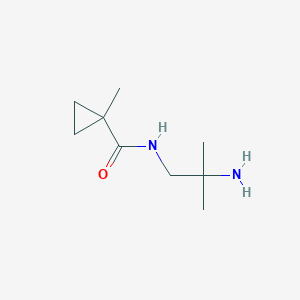
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is an organic compound with a unique structure that includes a cyclopropane ring and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with cyclopropanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the hydrogenation of an alcoholic solution of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst. This method is advantageous due to its simplicity, low cost, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 4-(2-Amino-2-methylpropyl)phenol
- 5-Amino-pyrazoles
Uniqueness
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(2-amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-8(2,10)6-11-7(12)9(3)4-5-9/h4-6,10H2,1-3H3,(H,11,12) |
Clé InChI |
SOLDGMQMLNHWMO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)NCC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

